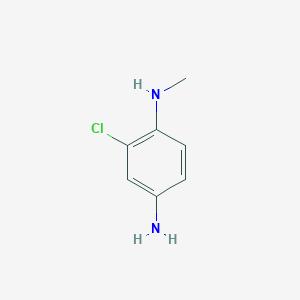

2-Chloro-N1-methylbenzene-1,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Chloro-N1-methylbenzene-1,4-diamine” is a chemical compound with the molecular formula C7H9ClN2 . It is used as a building block for synthesizing various organic compounds, such as pharmaceuticals, dyes, and polymers.

Molecular Structure Analysis

The InChI code for “2-Chloro-N1-methylbenzene-1,4-diamine” is 1S/C7H9ClN2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“2-Chloro-N1-methylbenzene-1,4-diamine” has a molecular weight of 156.61 . It is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación

Synthesis and Thermal Properties

A series of polyimides with azomethine functionality, synthesized using aromatic diamines including a variant of 2-Chloro-N1-methylbenzene-1,4-diamine, demonstrated notable properties for high-performance engineering plastics. These polyimides were amorphous, soluble in various solvents, and displayed high thermal stability, making them attractive for engineering applications (Iqbal, Khosa, Jamal, & Hamid, 2015).

Densities and Viscosities in Solvents

Research on the densities and viscosities of diaminotoluene, a compound similar to 2-Chloro-N1-methylbenzene-1,4-diamine, in various solvents indicated significant solute-solvent and solute-solute interactions. This study is crucial for understanding the behavior of such compounds in different solvents (Zhu, Han, Liu, & Ma, 2014).

High-Pressure Reactions

The reaction of a compound similar to 2-Chloro-N1-methylbenzene-1,4-diamine with tetrachloronitrobenzene under high pressure yielded products with varied ratios, indicating potential for controlled chemical synthesis under specific conditions (Ibata, Zou, & Demura, 1995).

Chlorination Reactions

The chlorination of 4-methylbenzene-1,2-diamine, similar to 2-Chloro-N1-methylbenzene-1,4-diamine, led to the formation of complex chlorinated products, showcasing the reactivity of such compounds in chlorination reactions (Calvert, Hartshorn, Robinson, & Wright, 1992).

Fabrication of Polyimides for Gas Separation

Innovative polyimides derived from diamines like 2-Chloro-N1-methylbenzene-1,4-diamine have been characterized for use in gas separation applications. These polymers displayed excellent solubility, thermal stability, and mechanical properties, making them suitable for high-performance applications (Dinari, Ahmadizadegan, & Asadi, 2015).

Anti-inflammatory Potential

A study on a similar compound, N1-benzyl-4-methylbenzene-1,2-diamine, indicated its potential as an anti-inflammatory agent by inhibiting nitric oxide production in macrophages. This suggests possible pharmaceutical applications for related compounds (Shin et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-1-N-methylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGOCWBIFFICFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2401359.png)

![N-(2-chlorophenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2401362.png)

![2-Amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol](/img/structure/B2401367.png)

![1-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-1-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2401368.png)

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2401369.png)

![Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2401373.png)

![3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2401380.png)

![N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2401382.png)